2,7-Dioxaspiro[4.4]nonane-3,8-dione
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Overview
Description
2,7-Dioxaspiro[4.4]nonane-3,8-dione is a chemical compound with the molecular formula C7H8O4 and a molecular weight of 156.136 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2,7-Dioxaspiro[4.4]nonane-3,8-dione involves the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid . This reaction proceeds smoothly under mild conditions, yielding the desired product in high quantities. The reaction conditions typically involve the use of gold(I) catalysts and variously substituted starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2,7-Dioxaspiro[4.4]nonane-3,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
2,7-Dioxaspiro[4.4]nonane-3,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2,7-Dioxaspiro[4.4]nonane-3,8-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar in structure but differs in the position of the oxygen atoms.
3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones: These compounds have additional arylidene groups, which can influence their chemical properties and applications.
Uniqueness
2,7-Dioxaspiro[4.4]nonane-3,8-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile building block for synthesizing more complex molecules.
Properties
CAS No. |
5768-16-1 |
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Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2,7-dioxaspiro[4.4]nonane-3,8-dione |
InChI |
InChI=1S/C7H8O4/c8-5-1-7(3-10-5)2-6(9)11-4-7/h1-4H2 |
InChI Key |
XHJZYJUDEHVNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC12CC(=O)OC2 |
Origin of Product |
United States |
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